molecular formula C₁₉H₂₉NO₄ B1141095 N-Boc N,O-Didesmethylvenlafaxine CAS No. 80828-28-0

N-Boc N,O-Didesmethylvenlafaxine

Cat. No.: B1141095
CAS No.: 80828-28-0
M. Wt: 335.44
InChI Key:
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Preparation Methods

The synthesis of N-Boc N,O-Didesmethylvenlafaxine involves several steps. One common synthetic route includes the protection of the amino group of venlafaxine with a tert-butoxycarbonyl (Boc) group, followed by selective demethylation of the O-methyl and N-methyl groups . The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired selectivity and yield. Industrial production methods are similar but are scaled up and optimized for higher yields and purity .

Chemical Reactions Analysis

N-Boc N,O-Didesmethylvenlafaxine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Boc N,O-Didesmethylvenlafaxine has several scientific research applications:

Comparison with Similar Compounds

N-Boc N,O-Didesmethylvenlafaxine is unique due to its specific structural modifications, which differentiate it from other venlafaxine derivatives. Similar compounds include:

These compounds share similar pharmacological profiles but differ in their metabolic pathways and potential for drug interactions .

Properties

IUPAC Name

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-13-16(14-7-9-15(21)10-8-14)19(23)11-5-4-6-12-19/h7-10,16,21,23H,4-6,11-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTIUSJAKDOMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135595
Record name 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-24-0
Record name 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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